3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
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Overview
Description
3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound with a unique structure that includes cyclopropyl, pyridazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves multiple steps, including the formation of cyclopropyl and pyridazine rings, as well as the incorporation of the pyridine moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and pyridine derivatives, such as:
- 3-Cyclopropyl-6-{5-[6-(methoxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
- 3-Cyclopropyl-6-{5-[6-(ethoxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
Uniqueness
The uniqueness of 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-14(2)29-21-8-5-16(9-23-21)22(28)27-12-17-10-26(11-18(17)13-27)20-7-6-19(24-25-20)15-3-4-15/h5-9,14-15,17-18H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRZUHWMWUFNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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